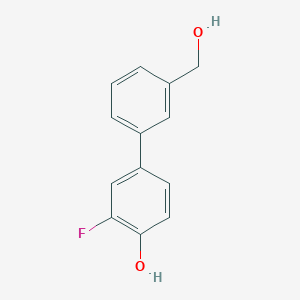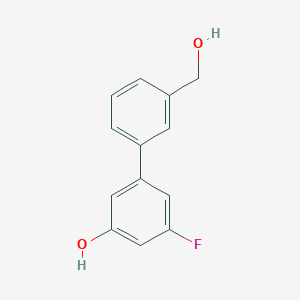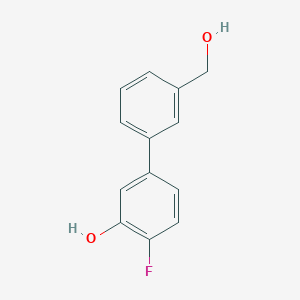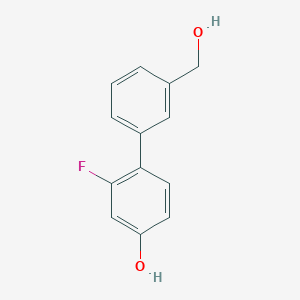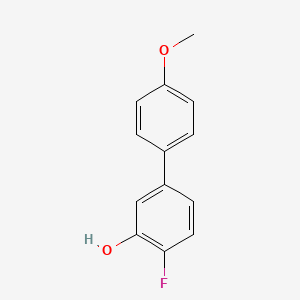
2-Fluoro-5-(2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% (2-F-5-MPP) is a synthetic phenol that has recently become the subject of scientific research due to its potential applications in the laboratory. It is a colorless, crystalline solid with a melting point of 127-128°C and a boiling point of 270-271°C. It is soluble in water, ethanol, and chloroform, and has a molecular weight of 248.24 g/mol.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential applications in several scientific research areas. It has been used in the synthesis of several heterocyclic compounds, including 1,2-dihydro-3H-benzo[f]isoquinolin-3-one, 1,2-dihydro-3H-benzo[f]isoquinolin-3-thione, and 1,2-dihydro-3H-benzo[f]isoquinolin-3-imine. It has also been used as a reagent in the synthesis of various nitrogen-containing heterocyclic compounds, such as 1,2-dihydro-3H-benzo[f]isoquinolin-3-amine and 1,2-dihydro-3H-benzo[f]isoquinolin-3-imine. In addition, 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of several other compounds, including 5-fluorobenzo[f]isoquinolin-3-one and 5-fluorobenzo[f]isoquinolin-3-thione.
Wirkmechanismus
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential mechanism of action. The compound has been shown to undergo oxidation to form a quinone, which can then be reduced to the desired product. This process is known as the “Friedel-Crafts reaction”. In addition, it has been suggested that 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% may act as an antioxidant, which may be beneficial in the prevention of various diseases.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it may have anti-inflammatory and anti-tumor effects, as well as antimicrobial activity. In addition, it has been suggested that 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% may have antioxidant properties, which may be beneficial in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. The main advantages are that it is easy to synthesize, has a low melting point, is water-soluble, and is relatively stable. The main limitation is that it is not very soluble in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% in scientific research. One potential direction is the development of new synthetic methods for the synthesis of other compounds. It may also be possible to use 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% as a reagent in the synthesis of other compounds, such as heterocyclic compounds. In addition, further research could be conducted to explore the potential biochemical and physiological effects of 2-Fluoro-5-(2-methoxyphenyl)phenol, 95%, as well as its potential mechanism of action. Finally, it may be possible to use 2-Fluoro-5-(2-methoxyphenyl)phenol, 95% in the development of new drugs or other therapeutic agents.
Synthesemethoden
2-Fluoro-5-(2-methoxyphenyl)phenol, 95% can be synthesized by a three-step process. The first step involves the reaction of 2-fluorophenol with 2-methoxybenzaldehyde to form 2-fluoro-5-(2-methoxyphenyl)phenol. The second step is the oxidation of the phenol to the corresponding quinone, 2-fluoro-5-(2-methoxyphenyl)quinone. The third step is the reduction of the quinone to the desired product, 2-Fluoro-5-(2-methoxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-fluoro-5-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRILNULKRVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684150 |
Source


|
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-15-5 |
Source


|
| Record name | 4-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



